7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
7-methoxy-5-pyridin-3-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-24-17-7-2-6-14-16-11-15(18-8-4-10-26-18)22-23(16)20(25-19(14)17)13-5-3-9-21-12-13/h2-10,12,16,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYAVIDOWGSROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a novel heterocyclic compound with potential therapeutic applications. This article focuses on its biological activity, particularly its anticancer and anti-inflammatory properties, based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 363.4 g/mol
- CAS Number : 900003-85-2
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. In particular, its efficacy was tested against MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines.
Case Study: Cytotoxic Activity
In one study, the compound exhibited significant cytotoxic effects. The IC values were determined through enzymatic assays against the TrKA kinase enzyme, which is implicated in cancer progression:
- IC for HepG2: 0.047 ± 0.0027 μg/ml
- Comparison with standard drug Larotrectinib: 0.034 ± 0.0021 μg/ml
The compound also induced cell cycle arrest at the G2/M phase and demonstrated apoptotic effects (34.70%) comparable to other potent anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through various in vitro assays. It was found to exhibit inhibitory effects on COX enzymes, which play a crucial role in inflammation.
Comparative Analysis of Anti-inflammatory Effects
| Compound | ED (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| 7-methoxy derivative | 9.17 | Moderate | Strong |
| Indomethacin | 9.17 | Strong | Very Strong |
This analysis indicates that the compound has a promising profile as an anti-inflammatory agent, potentially comparable to established drugs like indomethacin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The presence of the pyridine and thiophene moieties contributes significantly to its pharmacological profile. The twisted configuration of the molecule enhances interactions with target proteins, thereby increasing its bioactivity .
Molecular Docking Studies
Molecular docking studies have shown that the compound fits well into the active site of TrKA kinase, suggesting a mechanism for its anticancer activity. The binding affinities observed indicate that modifications to the structure could further enhance potency against specific cancer types .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrazolo-benzoxazines can inhibit cancer cell proliferation. For instance, compounds similar to 7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Research utilizing disc diffusion methods revealed effective inhibition zones when tested against strains such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The unique structural configuration allows for interactions with neuroinflammatory pathways. The twisted configuration of the compound enhances its ability to interact with bioactive molecules, potentially leading to improved neuroprotective effects .
Case Studies
Several studies have investigated the applications of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analog is 7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (). Key differences include:
- Methoxy vs.
- Pyridin-3-yl vs. 3-Methylthiophen-2-yl : The methyl group on thiophene introduces steric hindrance, possibly altering binding affinity in biological targets .
Other analogs from patent literature () include pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. These lack the oxazine ring but share heterocyclic diversity, emphasizing the role of core rigidity in molecular recognition .
Crystallographic and Hydrogen-Bonding Analysis
- SHELX Software : Widely used for small-molecule refinement (). If applied to the target compound, its hydrogen-bonding patterns (e.g., N–H···O or C–H···π interactions) could be compared to pyrazolo[1,5-a]pyrimidines.
- Graph Set Analysis: highlights that methoxy and pyridinyl groups in the target compound may form D (donor) and A (acceptor) motifs, stabilizing crystal lattices differently than cyano-containing analogs (e.g., compound 10a in ) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
- Methodological Answer : The synthesis typically involves a multi-step process:
Chalcone Formation : React substituted salicylic aldehydes with acetophenones (e.g., thiophen-2-yl derivatives) to form 2-hydroxychalcones .
Pyrazoline Synthesis : Treat chalcones with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
Cyclization : React pyrazolines with pyridine-3-carbaldehydes under reflux conditions to form the pyrazolo[1,5-c][1,3]oxazine core .
- Key Characterization : Intermediate purity is confirmed via IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Identify functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Assign aromatic protons (pyridin-3-yl, thiophen-2-yl) and heterocyclic carbons .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content (±0.3% deviation) .
Q. What computational tools predict the drug-likeness of this compound?
- Methodological Answer : Apply Lipinski’s Rule (MW ≤500, logP ≤5, H-bond donors ≤5, acceptors ≤10) and Veber’s Criteria (rotatable bonds ≤10, polar surface area ≤140 Ų) using tools like SwissADME .
- Example Data :
| Parameter | Calculated Value | Criteria Met? |
|---|---|---|
| Molecular Weight | 423.45 g/mol | Yes |
| LogP | 3.2 | Yes |
| H-Bond Acceptors | 8 | Yes |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization yields?
- Methodological Answer :
- Solvent Selection : Use ethanol or DMF-EtOH (1:1) for better solubility and reflux efficiency .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (NaOEt) to accelerate cyclization .
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Data Contradiction : Lower yields (<50%) in polar aprotic solvents (e.g., DMF) suggest solvent-dependent intermediate stability .
Q. How to resolve contradictions in spectral data for pyrazolo-oxazine derivatives?
- Methodological Answer :
Cross-Validate Techniques : Compare IR peaks with computed DFT spectra to resolve overlapping signals (e.g., pyridine vs. oxazine vibrations) .
2D NMR (COSY, HSQC) : Resolve ambiguous ¹H-¹³C correlations in crowded aromatic regions .
X-ray Crystallography : Resolve stereochemical ambiguities (e.g., 5,10b-dihydro configuration) .
Q. What strategies enhance bioavailability while retaining activity?
- Methodological Answer :
- Functionalization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the pyridin-3-yl or thiophen-2-yl positions to improve solubility .
- Prodrug Design : Mask methoxy groups as esters to enhance membrane permeability .
- In Silico Screening : Use SwissADME to predict ADMET properties and prioritize analogs with optimal logP (2–4) and TPSA (80–100 Ų) .
Q. How to design experiments to analyze regioselectivity in pyrazolo-oxazine synthesis?
- Methodological Answer :
Isotopic Labeling : Use ¹³C-labeled pyridine-3-carbaldehydes to track cyclization regiochemistry .
Kinetic Studies : Monitor intermediate formation (e.g., pyrazolines) via HPLC to identify rate-determining steps .
Computational Modeling : Apply DFT calculations to compare activation energies of competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
